molecular formula C11H21IO2 B8447833 Ethyl 3,3-dimethyl-7-iodoheptanoate

Ethyl 3,3-dimethyl-7-iodoheptanoate

Cat. No.: B8447833
M. Wt: 312.19 g/mol
InChI Key: HMZUZWUCBRTVJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3,3-dimethyl-7-iodoheptanoate is a branched-chain ethyl ester featuring a seven-carbon backbone with a dimethyl substitution at the third carbon and an iodine atom at the terminal (seventh) position. Its molecular formula is C₁₁H₁₉IO₂, with a molecular weight of 310.17 g/mol.

Synthesis of this compound likely involves iodination of a preformed heptanoate ester or alkylation strategies to introduce the dimethyl group.

Properties

Molecular Formula

C11H21IO2

Molecular Weight

312.19 g/mol

IUPAC Name

ethyl 7-iodo-3,3-dimethylheptanoate

InChI

InChI=1S/C11H21IO2/c1-4-14-10(13)9-11(2,3)7-5-6-8-12/h4-9H2,1-3H3

InChI Key

HMZUZWUCBRTVJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C)CCCCI

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Structural Complexity and Reactivity The target compound’s iodo group distinguishes it from non-halogenated esters like ethyl palmitate .

Physical Properties The iodine atom increases molecular weight and polarizability, likely resulting in a higher boiling point compared to non-halogenated analogs. The dimethyl group enhances hydrophobicity, reducing aqueous solubility relative to polar derivatives like ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate .

Synthetic Utility Compounds with α,β-unsaturated esters (e.g., ) are often used in cycloaddition reactions, whereas the iodo group in the target compound is more suited for cross-coupling or radioiodination reactions . Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate’s diketone moiety enables keto-enol tautomerism, a feature absent in the target compound .

Biological Relevance

  • Ethyl palmitate, a simple fatty acid ester, is implicated in insect olfactory responses , whereas the iodine and branched structure of the target compound may confer utility in medicinal chemistry (e.g., thyroid hormone analogs).

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